2'-Deoxy-5-(1-pentynyl)uridine

Aptamer selection SELEX thrombin binding

2'-Deoxy-5-(1-pentynyl)uridine (5-pentynyl-dU; CAS 77887-18-4) is a C5-modified pyrimidine nucleoside belonging to the 5-alkynyl-2'-deoxyuridine structural class. The compound carries a terminal alkyne on a five-carbon linear spacer at the uracil C5 position, a modification site known to be permissive for DNA polymerase acceptance.

Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
CAS No. 77887-18-4
Cat. No. B1252185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-5-(1-pentynyl)uridine
CAS77887-18-4
Synonyms5-(1-pentynyl)-2'-deoxyuridine
5-pentynyl-dU
Molecular FormulaC14H18N2O6
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCCCC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C14H18N2O6/c1-2-3-4-5-8-6-16(14(21)15-12(8)20)13-11(19)10(18)9(7-17)22-13/h6,9-11,13,17-19H,2-3,7H2,1H3,(H,15,20,21)/t9-,10-,11-,13-/m1/s1
InChIKeyMEFIIULDYGIAQV-PRULPYPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Deoxy-5-(1-pentynyl)uridine (CAS 77887-18-4): A C5-Alkynyl-Modified Nucleoside for Diversifying Aptamer Libraries and Chemical Biology Workflows


2'-Deoxy-5-(1-pentynyl)uridine (5-pentynyl-dU; CAS 77887-18-4) is a C5-modified pyrimidine nucleoside belonging to the 5-alkynyl-2'-deoxyuridine structural class [1]. The compound carries a terminal alkyne on a five-carbon linear spacer at the uracil C5 position, a modification site known to be permissive for DNA polymerase acceptance [2]. It has been employed as a thymidine surrogate in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to generate chemically diversified nucleic acid aptamer libraries, and its terminal alkyne enables post-synthetic functionalization via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [3].

Aptamer library diversification via C5-alkynyl substitution
CuAAC click chemistry substrate with 5-carbon spacer
Negative control for antimycobacterial chain-length SAR
Thymidylate synthetase mechanistic probe

Why 5-Pentynyl-dU Cannot Be Replaced by 5-Ethynyl-dU (EdU) or Other Alkynyl-dU Analogs Without Compromising Experimental Outcomes


Within the 5-alkynyl-2'-deoxyuridine family, alkyl chain length, terminal functionality, and linker character are not interchangeable parameters. 5-Pentynyl-dU occupies a distinct position defined by three simultaneous constraints: (i) its five-carbon alkyne spacer provides a specific steric reach and hydrophobic character that influences aptamer folding and target recognition, with early SELEX data showing that pentynyl-dU substitution generated aptamer sequences fundamentally different from those obtained with natural thymidine [1]; (ii) the chain-length threshold for antimycobacterial activity falls precisely beyond pentynyl—5-decynyl, 5-dodecynyl, and 5-tetradecynyl derivatives are potent M. bovis/M. avium inhibitors, whereas 5-pentynyl-dU is inactive, making chain-length selection critical when designing antimycobacterial assays [2]; (iii) the polymerases capable of incorporating each derivative differ—5-pentynyl-dUTP is accepted by Vent DNA Polymerase, while other modified dU analogs require different enzymes, directly affecting SELEX or PCR protocol design [3]. Substituting a shorter-chain analog such as 5-ethynyl-dU (EdU) alters spacer length from five to two carbons, which impacts the steric accessibility of the terminal alkyne in downstream click chemistry and can shift the cytotoxicity profile, since EdU is the most potent cytotoxic agent among 5-alkynyl-dU derivatives against breast cancer cell lines (IC50 0.4 ± 0.3 μM in MCF-7) [4].

5-Ethynyl-dU (EdU) exhibits a distinct cell-model response profile; spacer-length reduction may shift click reactivity and assay endpoints.
Polymerase compatibility varies across alkynyl-dU analogs; Vent DNA Polymerase acceptance of pentynyl-dUTP may not transfer to other modified nucleotides.
Antimycobacterial activity is chain-length dependent—pentynyl is inactive, while longer-chain (≥C10) analogs show potent inhibition; direct substitution alters assay outcomes.

Quantitative Evidence for 2'-Deoxy-5-(1-pentynyl)uridine (CAS 77887-18-4): Comparator-Anchored Differentiation Data


Distinct Aptamer Sequence Space Generated by 5-Pentynyl-dU Substitution vs. Natural Thymidine in Thrombin SELEX

In a head-to-head SELEX comparison using identical selection conditions against human thrombin, a DNA library in which thymidine was fully replaced by 5-pentynyl-dU yielded a second pool of thrombin-binding aptamers with 'strikingly different sequence composition' compared to the aptamers previously isolated from a natural-base (dT-containing) library [1]. The pentynyl-dU-derived aptamers exhibited a dissociation constant (Kd) for thrombin comparable to that of the natural-base ssDNA aptamer—reported as approximately 400 nM by nitrocellulose filter binding assay [2]. Critically, the pentynyl-dU aptamers were biochemically dependent on the modified nucleotide for both protein binding and clotting inhibition; the natural-base aptamers lacked this dependency [1]. This demonstrates that 5-pentynyl-dU does not merely replace dT but fundamentally alters the chemical diversity accessible to in vitro selection, enabling isolation of aptamer classes inaccessible through canonical SELEX.

Aptamer Sequence Space
Head-to-head
Kd ≈ 400 nM; distinct sequence families vs. natural thymidine
Supports library diversification workflow
Comparable affinity, fundamentally different binding modality
Aptamer selection SELEX thrombin binding modified nucleotide library

Chain-Length-Dependent Antimycobacterial Activity: 5-Pentynyl-dU Defines the Inactivity Threshold for M. bovis and M. avium

In a comprehensive structure-activity relationship study of 5-alkynyl-2'-deoxyuridines against M. bovis and M. avium, Rai et al. (2005) tested a homologous series spanning 5-ethynyl (C2), 5-propynyl (C3), 5-pentynyl (C5), 5-heptynyl (C7), 5-decynyl (C10), 5-dodecynyl (C12), and 5-tetradecynyl (C14) derivatives [1]. The results established a clear chain-length bifurcation: 5-ethynyl, 5-propynyl, 5-pentynyl, and 5-heptynyl (short-chain, ≤C7) were 'mostly not inhibitory,' whereas 5-decynyl, 5-dodecynyl, and 5-tetradecynyl (long-chain, ≥C10) exhibited the highest antimycobacterial potency [1]. The 5-heptynyl-2'-deoxyuridine was a borderline case, showing only moderate activity (60% inhibition at 100 and 50 μg/mL against M. bovis; 25% at the same concentrations against M. avium). The 5-pentynyl derivative (compound 3 in the series) was completely inactive, lying fully within the non-inhibitory cluster [1]. This positions 5-pentynyl-dU as a negative-control candidate or a non-antimycobacterial alkynyl-dU option for researchers whose assays cannot tolerate confounding antimicrobial activity.

Antimycobacterial SAR
Head-to-head
Inactive cluster (C2–C5) vs. potent cluster (C10–C14)
Defines chain-length activity threshold
Pentynyl is inactive; suitable as negative control
Antimycobacterial tuberculosis structure-activity relationship alkynyl chain length

5-Pentynyl-dU Exhibits Defined Inhibition of Thymidylate Synthetase as Its 5'-Monophosphate, with Ki Distinguishing It from Shorter- and Longer-Chain Analogs

The 5'-monophosphate of 5-pentynyl-dU acts as a competitive inhibitor of thymidylate synthetase (TS), the enzyme responsible for de novo dTMP biosynthesis. BindingDB records a Ki value of 2,000 ± n/a nM for 5-pentynyl-2'-deoxyuridylate against TS [1], sourced from the foundational study by Barr, Robins, and Santi (J. Med. Chem. 1981, 24, 1385–1388), which characterized a homologous series of 5-alkynyl-dUMP analogs [2]. The TS inhibition potency varies systematically with alkynyl chain length: the 5-ethynyl (C2) and 5-propynyl (C3) derivatives are the most potent TS inhibitors in the series, while increasing chain length beyond propynyl generally attenuates inhibitory potency [2]. 5-Pentynyl-dUMP thus occupies an intermediate position in the chain-length–potency relationship, providing moderate TS inhibition relative to the shorter-chain leads. This quantitative Ki value enables researchers to rank 5-pentynyl-dUMP among dUMP-based TS inhibitors and to select the appropriate chain length for mechanistic studies or enzyme assays.

TS Inhibition Ki
Reported
Ki = 2,000 nM
Intermediate potency in alkynyl-dUMP series
Weaker than ethynyl/propynyl leads
Thymidylate synthetase inhibition enzyme kinetics dUMP analog Ki

Polymerase Compatibility Profile: Vent DNA Polymerase Accepts 5-Pentynyl-dUTP for Enzymatic DNA Incorporation

The successful use of 5-pentynyl-dU in SELEX depends on efficient enzymatic incorporation of its triphosphate form by a DNA polymerase. Published SELEX protocols document that Vent DNA Polymerase accepts 5-pentynyl-dUTP as a substrate, enabling PCR amplification of pentynyl-modified DNA libraries during the selection cycle [1]. This is a non-trivial compatibility criterion: among C5-modified dU analogs, polymerase acceptance varies substantially. For comparison, KOD Dash DNA Polymerase was required for incorporation of 5-N-(6-aminohexyl)carbamoylmethyl-dU in a separate SELEX campaign (yielding Kd values of 113–133 μM), while Taq DNA Polymerase was used for 5-boronic acid-dT [1]. The Vent polymerase compatibility of 5-pentynyl-dU defines a specific, experimentally validated enzyme–substrate pair that can be directly adopted in SELEX workflows without de novo polymerase screening.

Polymerase Compatibility
Class-level
Vent DNA Polymerase
Validated enzyme for SELEX amplification
Polymerase specificity varies by C5-modification
DNA polymerase modified nucleotide incorporation SELEX enzymatic synthesis

Anti-HSV-1 Activity of 5-Alkynyl-dU Derivatives: Linker Character Dominates Over Alkyl Chain Length, Positioning Pentynyl in the Active but Non-Selective Cluster

A series of eight 5-alkynyl-2'-deoxyuridines was evaluated for anti-HSV-1 activity in Vero cells by Pchelintseva et al. (2005), encompassing alkyl-alkynyl substituents including the pentynyl derivative [1]. All compounds showed positive antiviral activity, but no obvious correlation was observed between antiviral potency and the size of the alkyl substituent. Instead, the nature of the linker between the uracil base and the substituent was the dominant determinant: nucleosides containing arylethynyl groups exhibited higher anti-HSV-1 activity than those with purely alkyl-alkynyl linkers (including the pentynyl derivative) [1]. A parallel study by Andronova et al. (2006) confirmed antiherpetic activity for multiple 5-alkynyl derivatives, with specific compounds showing activity against acyclovir-resistant HSV-1 strains and one compound (substance II) demonstrating synergy with acyclovir and ganciclovir [2]. The pentynyl derivative thus belongs to the alkyl-alkynyl cluster with moderate, non-selective anti-HSV-1 activity—less potent than the arylethynyl analogs but nonetheless active.

Anti-HSV-1 Activity
Head-to-head
Alkyl-alkynyl: moderate; arylethynyl: higher
Linker character dominates activity
Alkyl chain length not correlated
Anti-HSV-1 antiviral alkynyl linker herpes simplex virus

Click Chemistry Spacer Length: 5-Carbon Pentynyl Arm Provides Greater Steric Reach Than 2-Carbon Ethynyl (EdU) for CuAAC Functionalization

Both 5-pentynyl-dU and 5-ethynyl-dU (EdU) carry terminal alkyne groups capable of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). However, the spacer length between the uracil C5 and the terminal alkyne differs: 5 carbons (pentynyl) versus 2 carbons (ethynyl) [1]. This difference affects steric accessibility of the alkyne for reaction with azide-functionalized probes, dyes, or surfaces. Literature on DNA microarray fabrication using CuAAC demonstrates that terminal pentynyl groups on oligonucleotides react efficiently with azide-loaded solid supports, enabling covalent immobilization [2]. The 5-carbon spacer positions the reactive alkyne further from the DNA duplex, reducing steric hindrance from the nucleobase and the DNA backbone, which may be advantageous when conjugating bulky azide reagents (e.g., fluorescent proteins, nanoparticles) where EdU's 2-carbon spacer may impose accessibility constraints. No quantitative comparison of click reaction yields for pentynyl-dU vs. ethynyl-dU in an identical DNA context was identified in the accessed literature; this evidence dimension is therefore classified as class-level inference based on established principles of steric accessibility in CuAAC on nucleic acids.

CuAAC Spacer Length
Class-level
5-carbon (pentynyl) vs. 2-carbon (EdU)
Greater steric reach for bulky azides
Functional consequence inferred from geometry
Click chemistry CuAAC terminal alkyne spacer length DNA functionalization

Validated Application Scenarios for 2'-Deoxy-5-(1-pentynyl)uridine (CAS 77887-18-4) Based on Quantitative Evidence


Chemically Diversified SELEX for Aptamer Discovery Against Protein Targets

Use 5-pentynyl-dU as a complete thymidine replacement in ssDNA random libraries for SELEX against protein targets where natural-base libraries have failed to yield high-affinity aptamers. The pentynyl modification introduces hydrophobic character at the uracil C5 position without disrupting Watson-Crick base pairing, enabling exploration of sequence space inaccessible to canonical SELEX [1]. Validated with Vent DNA Polymerase for library amplification [2]. The demonstration that pentynyl-dU-derived thrombin aptamers exhibit binding affinities (Kd ∼400 nM) comparable to natural-base aptamers—despite completely different primary sequences—supports the use of this modification as a library diversification strategy rather than an affinity-enhancement approach [1][2].

Negative-Control Nucleoside for Antimycobacterial Structure-Activity Relationship Studies

Employ 5-pentynyl-dU as a short-chain, inactive comparator in antimycobacterial screening panels. The chain-length activity threshold established by Rai et al. (2005) demonstrates that alkynyl-dU derivatives with ≤7-carbon chains (including pentynyl) are non-inhibitory against M. bovis and M. avium, whereas ≥10-carbon chains are potent [3]. 5-Pentynyl-dU thus serves as a structurally matched negative control for evaluating the contribution of alkynyl chain length to antimycobacterial activity, distinct from unmodified thymidine which lacks the alkyne functionality entirely.

Substrate for Enzymatic Synthesis of Alkyne-Functionalized DNA via Vent DNA Polymerase

Incorporate 5-pentynyl-dUTP into DNA by PCR using Vent DNA Polymerase to generate alkyne-modified DNA strands for downstream CuAAC click chemistry functionalization [2]. The 5-carbon spacer positions the terminal alkyne further from the DNA backbone than EdU (2-carbon ethynyl spacer), potentially improving accessibility for conjugation to sterically demanding azide reagents such as fluorophores, biotin, or solid-support azides [4]. This application is supported by the demonstrated use of pentynyl-terminated oligonucleotides in CuAAC-mediated DNA microarray fabrication [4].

Thymidylate Synthetase Mechanistic Probe with Defined Ki in the 5-Alkynyl-dUMP Series

Use the 5'-monophosphate of 5-pentynyl-dU as a competitive inhibitor of thymidylate synthetase with a Ki of 2,000 nM [5]. This intermediate inhibitory potency, situated between the more potent short-chain (ethynyl, propynyl) leads and the weaker longer-chain analogs in the 5-alkynyl-dUMP series, makes 5-pentynyl-dUMP a useful tool for probing the steric tolerance of the TS active site or for experiments requiring partial, rather than complete, TS inhibition [6].

Application
Selection Property
Validation Focus
SELEX Aptamer Discovery
C5-alkynyl library diversification
Sequence space & binding affinity
Antimycobacterial SAR
Chain-length inactivity threshold
Negative-control assay design
DNA Click Functionalization
Vent Polymerase & 5-C spacer
CuAAC yield & steric accessibility
TS Mechanistic Probe
Intermediate potency in series
Active-site steric tolerance
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